

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)pyridine

Cat. No.: B1303424

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CAS Number: 20857-47-0

This technical guide provides a comprehensive overview of **3,5-Bis(trifluoromethyl)pyridine**, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

3,5-Bis(trifluoromethyl)pyridine is a solid organic compound characterized by a pyridine ring substituted with two trifluoromethyl groups at the 3 and 5 positions.^[1] These electron-withdrawing trifluoromethyl groups significantly influence the molecule's chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of complex molecules.^[2]

Table 1: Physical and Chemical Properties of **3,5-Bis(trifluoromethyl)pyridine**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₃ F ₆ N	
Molecular Weight	215.10 g/mol	
Appearance	White to off-white solid/crystals	
Melting Point	34-38 °C	
Boiling Point	117-118 °C	[3]
Density	1.437 g/cm ³	[3]
Flash Point	44.4 °C (closed cup)	
Solubility	Soluble in organic solvents.	[4]

Synthesis

The synthesis of trifluoromethylpyridines, including the 3,5-bis(trifluoromethyl) isomer, is of significant industrial interest, particularly for the agrochemical and pharmaceutical industries.^[5] While a specific, detailed experimental protocol for the direct synthesis of **3,5-Bis(trifluoromethyl)pyridine** is not readily available in the public domain, general synthetic strategies for related compounds provide insight into its probable manufacturing routes.

One common industrial method involves the vapor-phase chlorination followed by fluorination of a substituted picoline.^[5] For instance, 3,5-lutidine (3,5-dimethylpyridine) can be subjected to high-temperature chlorination to form 3,5-bis(trichloromethyl)pyridine, which is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) to yield **3,5-bis(trifluoromethyl)pyridine**.^{[2][5]}

Another approach is through cyclocondensation reactions utilizing a trifluoromethyl-containing building block.^[5] These methods involve constructing the pyridine ring from smaller, readily available fluorinated precursors.^[5]

Spectroscopic Data

While a comprehensive public database of the spectra for **3,5-Bis(trifluoromethyl)pyridine** is not available, the expected spectral characteristics can be inferred from related structures.

- ^1H NMR: The proton NMR spectrum is expected to be simple, showing signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the strong electron-withdrawing nature of the two trifluoromethyl groups.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl groups. The carbon atoms attached to the trifluoromethyl groups would exhibit characteristic quartet splitting due to coupling with the fluorine atoms.
- ^{19}F NMR: The fluorine NMR would display a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.
- IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-F stretching vibrations, typically in the region of $1100\text{-}1300\text{ cm}^{-1}$, as well as bands corresponding to the aromatic pyridine ring vibrations.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak (M^+) at m/z 215, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of trifluoromethyl groups.

Safety and Handling

3,5-Bis(trifluoromethyl)pyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard Statements	H228	Flammable solid.
H301		Toxic if swallowed.
H315		Causes skin irritation.
H318		Causes serious eye damage.
H335		May cause respiratory irritation.
Precautionary Statements	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261		Avoid breathing dust/fume/gas/mist/vapors/spray.
P270		Do not eat, drink or smoke when using this product.
P280		Wear protective gloves/ eye protection/ face protection.
P301 + P310		IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This is not an exhaustive list. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

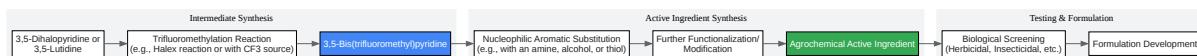
Applications in Research and Development

The unique electronic properties conferred by the two trifluoromethyl groups make **3,5-bis(trifluoromethyl)pyridine** a highly valuable building block in the design and synthesis of novel agrochemicals and pharmaceuticals.^[5] The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^[2]

Agrochemical Synthesis

Trifluoromethylpyridines are key intermediates in the production of a wide range of pesticides, including herbicides, insecticides, and fungicides.^[5] The 3,5-disubstituted pattern is a common motif in various active ingredients. The synthesis of these agrochemicals often involves the nucleophilic substitution of a leaving group on a trifluoromethylpyridine core.

Below is a generalized workflow for the utilization of a trifluoromethylpyridine intermediate in agrochemical development.



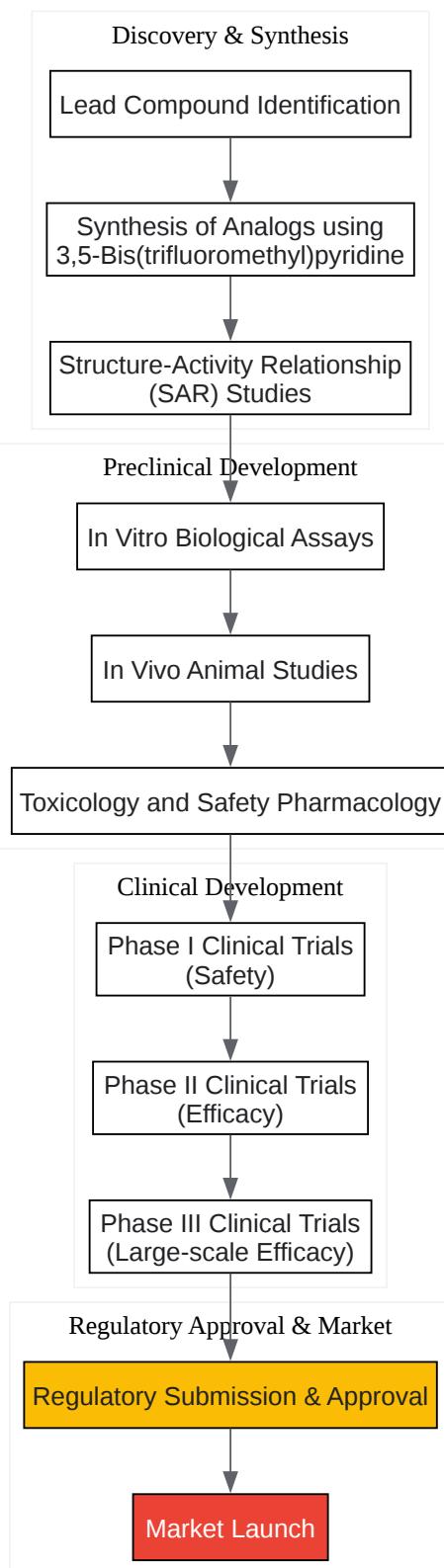
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A generalized workflow for agrochemical synthesis.

Pharmaceutical Development

In drug discovery, the incorporation of trifluoromethyl groups is a common strategy to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.^[6] The 3,5-bis(trifluoromethyl)phenyl moiety, which is structurally similar to the **3,5-bis(trifluoromethyl)pyridine** core, is found in several approved drugs and clinical candidates.^{[6][7]} This structural motif can improve a drug's oral bioavailability, metabolic stability, and potency by favorably interacting with biological targets.^[6]

The development of new pharmaceuticals often follows a structured pipeline, where key intermediates like **3,5-bis(trifluoromethyl)pyridine** play a crucial role in the synthesis of the final active pharmaceutical ingredient (API).

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The role of intermediates in the drug development pipeline.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **3,5-Bis(trifluoromethyl)pyridine** is not publicly available, the following is a representative, generalized procedure for a related transformation: the synthesis of a trifluoromethylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction. This illustrates the type of synthetic methodology where trifluoromethylpyridines are employed.

Example Protocol: Synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine[8]

Materials:

- 2-Chloro-5-(trifluoromethyl)pyridine
- (2,4-Difluorophenyl)boronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Benzene
- Ethanol
- 2.0 M aqueous sodium carbonate (Na_2CO_3)
- Argon or Nitrogen gas (for inert atmosphere)
- Standard laboratory glassware (three-necked round-bottomed flask, reflux condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- A three-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.
- The flask is flushed with argon for 5 minutes.

- The flask is charged sequentially with 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.1 equiv), and $\text{Pd}(\text{PPh}_3)_4$ (0.064 equiv).
- Benzene, ethanol, and 2.0 M aqueous sodium carbonate are added under the inert atmosphere.
- The reaction mixture is heated to 70-75 °C with stirring.
- The reaction is monitored for completion (e.g., by TLC or GC-MS).
- After completion, the reaction is cooled to room temperature.
- Water is added, and the mixture is transferred to a separatory funnel.
- The product is extracted with an organic solvent (e.g., dichloromethane).
- The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
- The crude product is purified by a suitable method, such as column chromatography, to yield the desired 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine.[8]

Note: This is a generalized protocol for a related compound and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a controlled laboratory environment.

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